rel-(1R,2R)-tert-Butyl 2-formylcyclobutanecarboxylate
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Overview
Description
Rel-tert-butyl (1R,2R)-2-formylcyclobutane-1-carboxylate is a chemical compound with a unique structure that includes a cyclobutane ring substituted with a formyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (1R,2R)-2-formylcyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction using reagents such as formic acid or formyl chloride under controlled conditions.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (1R,2R)-2-formylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Rel-tert-butyl (1R,2R)-2-carboxycyclobutane-1-carboxylate.
Reduction: Rel-tert-butyl (1R,2R)-2-hydroxycyclobutane-1-carboxylate.
Substitution: Rel-tert-butyl (1R,2R)-2-aminocyclobutane-1-carboxylate.
Scientific Research Applications
Rel-tert-butyl (1R,2R)-2-formylcyclobutane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of Rel-tert-butyl (1R,2R)-2-formylcyclobutane-1-carboxylate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclobutane ring provides a rigid framework that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Rel-tert-butyl (1R,2r)-2-cyanocyclohexylcarbamate
- tert-Butyl-[(1R,2R)-2-aminocyclohexyl]carbamate
- Rel-tert-butyl ((1R,2R)-2-(4-iodophenoxy)cyclopropyl)carbamate
Uniqueness
Rel-tert-butyl (1R,2R)-2-formylcyclobutane-1-carboxylate is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
tert-butyl (1R,2R)-2-formylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)13-9(12)8-5-4-7(8)6-11/h6-8H,4-5H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
ZJEYQIKBNGOQFG-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@H]1C=O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC1C=O |
Origin of Product |
United States |
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